Tert-butyl 4-ethynylbenzoate
CAS No.: 111291-97-5
Cat. No.: VC20885985
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111291-97-5 |
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Molecular Formula | C13H14O2 |
Molecular Weight | 202.25 g/mol |
IUPAC Name | tert-butyl 4-ethynylbenzoate |
Standard InChI | InChI=1S/C13H14O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3 |
Standard InChI Key | FWAUARVBLKIMRS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C |
Introduction
Chemical Identity and Structure
Tert-butyl 4-ethynylbenzoate possesses a well-defined chemical structure that contributes to its significance in organic chemistry. The compound features a benzene ring with two substituents: an ethynyl group (-C≡CH) at the para position and a tert-butyl ester group (-COOC(CH₃)₃).
Basic Identification Parameters
The compound is characterized by several key identifiers, as presented in the following table:
Parameter | Value |
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Chemical Name | Tert-butyl 4-ethynylbenzoate |
CAS Registry Number | 111291-97-5 |
Molecular Formula | C₁₃H₁₄O₂ |
Molecular Weight | 202.25 g/mol |
Structure | Para-substituted benzoate with ethynyl and tert-butyl ester groups |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial contexts:
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4-Ethynylbenzoic acid 1,1-dimethylethyl ester
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t-butyl 4-ethynylbenzoate
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4-ethynylbenzoic acid tert-butyl ester
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tert-butyl 4-ethynyl benzoate
Physical and Chemical Properties
Tert-butyl 4-ethynylbenzoate exhibits distinct physical and chemical characteristics that determine its behavior in various chemical reactions and applications.
Physical Properties
The physical properties of tert-butyl 4-ethynylbenzoate are summarized in the table below:
Property | Value | Source |
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Physical State | Solid | - |
Density | 1.046 g/cm³ | |
Melting Point | 71.5-72°C | |
Boiling Point | 279.525°C at 760 mmHg | |
Flash Point | 112.148°C | |
Refractive Index | 1.52 | |
Vapor Pressure | 0.004 mmHg at 25°C |
Chemical Properties and Structural Parameters
The chemical behavior of tert-butyl 4-ethynylbenzoate is influenced by its structural characteristics and electronic properties:
Property | Value |
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Polar Surface Area (PSA) | 26.30000 |
LogP | 2.62320 |
Hazard Classification | Xi (Irritant) |
Storage Recommendation | 2-8°C |
Reactivity | Ethynyl group susceptible to addition reactions |
The compound contains an ethynyl group that can participate in addition reactions, making it valuable for synthetic applications. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality and can be cleaved under acidic conditions.
Synthesis and Production Methods
Industrial Production
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Cost-effectiveness
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Scalability
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Safety protocols
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Environmental impact
Applications in Organic Synthesis
Role as a Chemical Intermediate
Tert-butyl 4-ethynylbenzoate serves as an important organic synthesis intermediate, commonly used in various synthetic applications .
The ethynyl group makes this compound particularly useful for:
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Click chemistry reactions
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Cross-coupling reactions
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Building complex molecular structures
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Constructing molecules with extended conjugation
Downstream Products
A notable downstream product of tert-butyl 4-ethynylbenzoate is 4-ethynylbenzoic acid , which can be obtained through the acid-catalyzed hydrolysis of the tert-butyl ester group. This conversion demonstrates the compound's utility as a protected form of 4-ethynylbenzoic acid.
Related Compounds and Structure-Activity Relationships
Structural Analogs
Several structurally related compounds provide context for understanding the properties and applications of tert-butyl 4-ethynylbenzoate:
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Tert-butyl 4-((trimethylsilyl)ethynyl)benzoate (CAS: 111291-96-4) - A precursor with a protected ethynyl group
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Methyl 4-tert-butylbenzoate (CAS: 26537-19-9) - A related ester with different substitution pattern
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Tert-butyl 4-methylbenzoate (CAS: 13756-42-8) - A simpler analog lacking the ethynyl functionality
Structure-Activity Considerations
The presence of both the ethynyl group and the tert-butyl ester functionality enables diverse chemical transformations:
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The ethynyl group provides a site for addition reactions and metal-catalyzed couplings
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The tert-butyl ester serves as a protecting group that can be selectively cleaved
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The para-substitution pattern on the benzene ring influences reactivity and physical properties
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